molecular formula C45H74N7O20P3S B1212544 Choloyl-CoA

Choloyl-CoA

Cat. No.: B1212544
M. Wt: 1158.1 g/mol
InChI Key: ZKWNOTQHFKYUNU-JGCIYWTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Choloyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cholic acid. It derives from a cholic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

1. Enzymatic Characterization and Reaction Optimization

Choloyl-CoA synthetase has been extensively studied for its properties and reaction conditions. It requires specific pH levels, bivalent cations, and is affected by various substances like bile salts and fatty acids. These studies help in understanding the enzyme's behavior in biological systems (Vessey & Zakim, 1977).

2. Subcellular Localization and Kinetics

Research has shown that enzymes like this compound synthetase and deoxycholic acid:CoA ligase, which catalyze the synthesis of this compound, are predominantly located in the endoplasmic reticulum of the liver. Understanding their subcellular distribution and kinetic parameters is crucial for comprehending metabolic pathways in hepatocytes (Simion, Fleischer & Fleischer, 1983).

3. Role in Bile Acid Metabolism

This compound plays a key role in bile acid metabolism. Studies have focused on the enzymatic activities involved in the conjugation of bile acids, which are critical for liver function and cholesterol metabolism (Killenberg, 1978).

4. Liver-Specific Enzyme Functions

Investigations into human liver-specific homologs of enzymes like very long-chain acyl-CoA synthetase have shed light on the role of this compound in liver-specific functions, especially in the re-activation and re-conjugation of bile acids (Steinberg et al., 2000).

5. Peroxisomal Functions

Research has also explored the role of peroxisomes in bile acid metabolism, particularly in the conjugation of newly formed bile acids. This highlights the importance of this compound in peroxisomal functions and its potential impact on overall liver metabolism (Kase et al., 1986).

6. Metabolic Pathways in Bacteria

Studies on bacteria like Pseudomonas sp. have revealed their ability to use bile acids like cholate as energy sources, involving reactions like A-ring oxidation and activation with CoA. Understanding these metabolic pathways can provide insights into microbial ecology and potential biotechnological applications (Birkenmaier et al., 2007).

Properties

Molecular Formula

C45H74N7O20P3S

Molecular Weight

1158.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

InChI

InChI=1S/C45H74N7O20P3S/c1-23(26-7-8-27-34-28(18-31(55)45(26,27)5)44(4)12-10-25(53)16-24(44)17-29(34)54)6-9-33(57)76-15-14-47-32(56)11-13-48-41(60)38(59)43(2,3)20-69-75(66,67)72-74(64,65)68-19-30-37(71-73(61,62)63)36(58)42(70-30)52-22-51-35-39(46)49-21-50-40(35)52/h21-31,34,36-38,42,53-55,58-59H,6-20H2,1-5H3,(H,47,56)(H,48,60)(H,64,65)(H,66,67)(H2,46,49,50)(H2,61,62,63)/t23-,24+,25-,26-,27+,28+,29-,30-,31+,34+,36-,37-,38+,42-,44+,45-/m1/s1

InChI Key

ZKWNOTQHFKYUNU-JGCIYWTLSA-N

Isomeric SMILES

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C

SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C

Synonyms

cholyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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